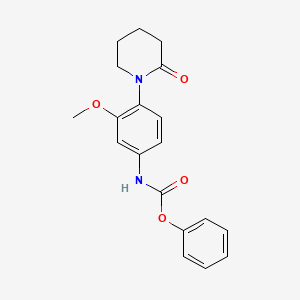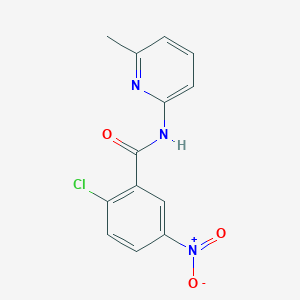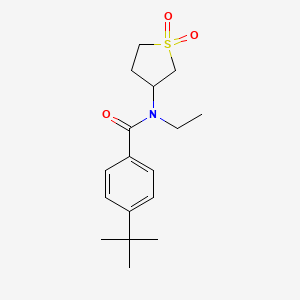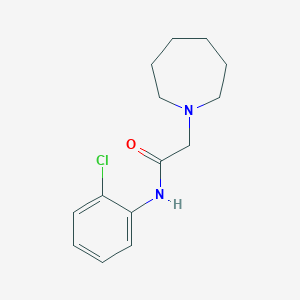
(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C17H13N7O2S and its molecular weight is 379.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Novel Tandem Transformations and Synthesis Techniques
Research on novel transformations of amino and carbonyl/nitrile groups within thiophene derivatives has led to the development of new synthetic pathways for thienopyrimidine synthesis. Such studies demonstrate the potential for creating complex molecules with specific functional groups, hinting at the methodological relevance to synthesizing compounds like the one . Notably, the exploration of new 2-azidothiophenes and their use in domino reactions has facilitated the synthesis of unique heterocyclic compounds, underscoring the importance of innovative synthetic strategies in medicinal chemistry and drug discovery (Pokhodylo et al., 2010).
Characterization and Applications in Drug Discovery
The synthesis and characterization of novel thieno-fused bicyclic compounds, including derivatives that resemble the core structure of the molecule , have been reported. These studies involve comprehensive spectroscopic methods to confirm chemical structures, offering insights into the applicability of such compounds in pharmaceutical research. The development of new enaminone-containing scaffolds and their reaction with various reagents highlights the potential for discovering novel therapeutic agents (Mabkhot et al., 2015).
Antimicrobial and Anticancer Potential
Research on pyrazole derivatives incorporating oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives has revealed their potential as antimicrobial and anticancer agents. The synthesis of these compounds and their subsequent evaluation for in vitro activity suggest that molecules with similar structural features may possess significant therapeutic value. Among the synthesized compounds, some exhibited higher anticancer activity than reference drugs, indicating the importance of structural motifs present in the molecule of interest for developing new treatments (Hafez et al., 2016).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-amine, and the second intermediate is 3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone. These intermediates are then coupled together using appropriate coupling agents to form the final product.", "Starting Materials": [ "2-Amino-5-(pyrimidin-2-yl)-1,2,4-oxadiazole", "3-Bromoazetidine", "2-Bromo-5-(thiophen-2-yl)pyrazine", "Sodium hydride", "Dimethylformamide", "Acetonitrile", "Triethylamine", "N,N'-Dicyclohexylcarbodiimide", "4-Dimethylaminopyridine" ], "Reaction": [ "Step 1: Synthesis of 3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-amine", "a. To a solution of 2-amino-5-(pyrimidin-2-yl)-1,2,4-oxadiazole (1.0 g, 5.5 mmol) in DMF (10 mL) was added sodium hydride (60% dispersion in oil, 0.22 g, 5.5 mmol) at 0°C under nitrogen atmosphere.", "b. The mixture was stirred for 30 min at 0°C and then 3-bromoazetidine (1.5 g, 8.3 mmol) was added dropwise.", "c. The reaction mixture was stirred at room temperature for 24 h and then quenched with water (10 mL).", "d. The mixture was extracted with ethyl acetate (3 × 20 mL), and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.", "e. The crude product was purified by column chromatography on silica gel using ethyl acetate/hexane (1:1) as eluent to give 3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-amine as a white solid (1.2 g, 65%).", "Step 2: Synthesis of 3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone", "a. To a solution of 2-bromo-5-(thiophen-2-yl)pyrazine (1.0 g, 4.5 mmol) in DMF (10 mL) was added sodium hydride (60% dispersion in oil, 0.18 g, 4.5 mmol) at 0°C under nitrogen atmosphere.", "b. The mixture was stirred for 30 min at 0°C and then 3-(dimethylamino)-1-propen-1-one (0.7 g, 5.0 mmol) was added dropwise.", "c. The reaction mixture was stirred at room temperature for 24 h and then quenched with water (10 mL).", "d. The mixture was extracted with ethyl acetate (3 × 20 mL), and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.", "e. The crude product was purified by column chromatography on silica gel using ethyl acetate/hexane (1:1) as eluent to give 3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone as a white solid (0.8 g, 70%).", "Step 3: Coupling of the two intermediates", "a. To a solution of 3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-amine (0.5 g, 1.8 mmol) and 3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone (0.4 g, 1.8 mmol) in acetonitrile (10 mL) was added triethylamine (0.5 mL, 3.6 mmol) and N,N'-dicyclohexylcarbodiimide (0.8 g, 3.9 mmol) at room temperature under nitrogen atmosphere.", "b. The reaction mixture was stirred at room temperature for 24 h and then filtered through a pad of celite.", "c. The filtrate was concentrated under reduced pressure, and the crude product was purified by column chromatography on silica gel using ethyl acetate/hexane (1:1) as eluent to give the final product as a white solid (0.4 g, 50%)." ] } | |
CAS番号 |
1322785-21-6 |
分子式 |
C17H13N7O2S |
分子量 |
379.4 |
IUPAC名 |
[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone |
InChI |
InChI=1S/C17H13N7O2S/c25-17(12-7-11(21-22-12)13-3-1-6-27-13)24-8-10(9-24)16-20-15(23-26-16)14-18-4-2-5-19-14/h1-7,10H,8-9H2,(H,21,22) |
InChIキー |
UHENZRHIWRPCCP-UHFFFAOYSA-N |
SMILES |
C1C(CN1C(=O)C2=NNC(=C2)C3=CC=CS3)C4=NC(=NO4)C5=NC=CC=N5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-[(2,6-dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide](/img/structure/B2416603.png)
![[1-(Oxolan-3-ylmethyl)imidazol-2-yl]methanol;hydrochloride](/img/structure/B2416604.png)
![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2416607.png)
![2-(4-Azaspiro[2.5]octan-7-yl)acetamide;hydrochloride](/img/structure/B2416608.png)
![2-[(4-Fluorobenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2416611.png)



